molecular formula C16H13ClFNO2 B5513829 2-(3-chloro-4-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

2-(3-chloro-4-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No.: B5513829
M. Wt: 305.73 g/mol
InChI Key: WPPCEUYRCILVQC-UHFFFAOYSA-N
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Description

2-(3-chloro-4-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinolin-4-ol is a useful research compound. Its molecular formula is C16H13ClFNO2 and its molecular weight is 305.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.0618845 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformations of Quinoline Derivatives

Quinoline derivatives, including structures similar to 2-(3-chloro-4-fluorobenzoyl)-1,2,3,4-tetrahydroisoquinolin-4-ol, have been studied for their potential applications in biochemistry and medicine. These compounds are known for their efficient fluorescence properties, making them valuable in studying various biological systems. The research conducted by Aleksanyan and Hambardzumyan (2013) focused on the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, aiming to explore their potential as antioxidants and radioprotectors, highlighting the continuous search for sensitive and selective compounds in scientific research (Aleksanyan & Hambardzumyan, 2013).

Antimicrobial and Anticancer Potential

Another study by Desai et al. (2012) synthesized novel quinoline-based derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Their findings suggested that some compounds exhibited greater activity than reference drugs, indicating their potential as new lead molecules in antimicrobial therapy (Desai, Rajpara, & Joshi, 2012).

Similarly, research on 2,4-diaminoquinazoline derivatives as anti-tubercular agents showed promising results, with certain compounds demonstrating bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis. This study underscores the importance of structural components in influencing the potency of quinazoline derivatives against tuberculosis, contributing valuable insights to drug discovery efforts (Odingo et al., 2014).

Synthesis and Characterization of Quinoline Derivatives

The synthesis and characterization of new quinoline-based derivatives with broad-spectrum antimicrobial potency have been a focus of scientific research. Desai, Rajpara, and Joshi (2012) described the synthesis of novel series of compounds and their antimicrobial activity against various pathogens, indicating the potential of these compounds as lead molecules for antimicrobial therapy (Desai, Rajpara, & Joshi, 2012).

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO2/c17-13-7-10(5-6-14(13)18)16(21)19-8-11-3-1-2-4-12(11)15(20)9-19/h1-7,15,20H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPCEUYRCILVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.